4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride

Medicinal Chemistry Lipophilicity SAR

Researchers exploring lipophilicity-activity relationships within 4-aminopiperidine-1-carboxamide series face confounding SAR when substituting analogs with divergent logP values. This cyclohexyl derivative (logP 3.28, TPSA 58.36 Ų) bridges a ~3.4 logP unit gap between cyclopentyl (logP 1.48) and phenyl (logP -0.14) analogs, enabling robust correlation of hydrophobicity with cellular potency, membrane permeability, or metabolic stability. • The 4-amino handle supports amide coupling, reductive amination, and sulfonylation for library synthesis or PROTAC linker conjugation. • Hydrochloride salt ensures aqueous solubility for biochemical assays; ≥95% purity minimizes interference in HTS campaigns. • Supplied as a solid with ambient shipping; standard packaging from milligram to gram scale available for immediate procurement.

Molecular Formula C12H24ClN3O
Molecular Weight 261.79 g/mol
CAS No. 1158602-24-4
Cat. No. B1318372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride
CAS1158602-24-4
Molecular FormulaC12H24ClN3O
Molecular Weight261.79 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)N2CCC(CC2)N.Cl
InChIInChI=1S/C12H23N3O.ClH/c13-10-6-8-15(9-7-10)12(16)14-11-4-2-1-3-5-11;/h10-11H,1-9,13H2,(H,14,16);1H
InChIKeyIRKNICIPCFMPLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-cyclohexylpiperidine-1-carboxamide Hydrochloride (CAS 1158602-24-4): Physicochemical and Structural Baseline for Procurement


4-Amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride is a synthetic piperidine-1-carboxamide derivative characterized by a 4-amino substituent and an N-cyclohexyl urea moiety . This compound, available as a hydrochloride salt with molecular formula C₁₂H₂₄ClN₃O and molecular weight 261.79 g/mol, is supplied as a solid with typical purity specifications ranging from 95% to 98% . Its structure incorporates a basic 4-aminopiperidine core and a cyclohexyl group, positioning it as a versatile building block for medicinal chemistry and chemical biology applications requiring balanced lipophilicity and conformational constraint [1].

4-Amino-N-cyclohexylpiperidine-1-carboxamide Hydrochloride: Why N-Substituent Variation Precludes Simple Interchangeability


Within the 4-aminopiperidine-1-carboxamide scaffold, the N-substituent exerts a profound influence on lipophilicity, conformational flexibility, and molecular recognition [1]. Substituting the cyclohexyl group with smaller rings (cyclopentyl), aromatic rings (phenyl), or extended aromatic systems (benzyl) yields quantifiable differences in calculated logP values (ΔlogP up to ~3.4 units) and topological polar surface area (TPSA) [2][3]. These alterations directly impact membrane permeability, metabolic stability, and target engagement profiles, rendering the compounds non-fungible in structure-activity relationship (SAR) campaigns [1]. Consequently, generic substitution without experimental validation risks confounding biological readouts and obscuring true SAR trends.

4-Amino-N-cyclohexylpiperidine-1-carboxamide Hydrochloride: Quantitative Differentiation Against Key Structural Analogs


Lipophilicity Comparison: Cyclohexyl vs. Cyclopentyl N-Substituent

4-Amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride exhibits substantially higher lipophilicity compared to its cyclopentyl analog. Calculated logP values are 3.28 for the cyclohexyl derivative [1] versus 1.48 for the cyclopentyl derivative , representing a ΔlogP of +1.80. This difference is attributable to the additional methylene unit in the cyclohexyl ring, which increases hydrophobic surface area while maintaining a similar topological polar surface area (TPSA = 58.36 Ų for both compounds [1]).

Medicinal Chemistry Lipophilicity SAR

Lipophilicity Contrast: Cyclohexyl vs. Phenyl N-Substituent

The cyclohexyl derivative displays a striking lipophilicity contrast relative to the phenyl analog. The target compound has a calculated logP of 3.28 [1], whereas 4-amino-N-phenylpiperidine-1-carboxamide hydrochloride exhibits a logP of -0.137 [2], yielding a ΔlogP of +3.42. Both compounds share identical TPSA values (58.36 Ų) [1][2], indicating that the difference stems solely from the hydrophobic contribution of the saturated cyclohexyl ring versus the aromatic phenyl ring.

Medicinal Chemistry Drug Design Physicochemical Properties

Conformational Flexibility and Lipophilicity: Cyclohexyl vs. Benzyl N-Substituent

Compared to the benzyl analog, 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride possesses a higher logP (3.28 [1] vs. 1.32 ; ΔlogP = +1.96) and one fewer rotatable bond (1 vs. 2) [1]. The cyclohexyl group introduces conformational constraint while maintaining hydrophobicity, whereas the benzyl group adds a flexible methylene linker and an aromatic ring, potentially leading to different entropic penalties upon target binding.

Conformational Analysis Medicinal Chemistry SAR

Purity Grade Differentiation: 98% (NLT) vs. Standard 95% Specifications

Commercial sources for 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride offer varying purity specifications. While multiple vendors supply the compound at 95% purity , MolCore provides a grade specified as NLT 98% (Not Less Than 98%) . This higher purity grade reduces the burden of in-house purification prior to use in sensitive assays or as a synthetic intermediate, potentially minimizing variability in downstream biological or chemical results.

Quality Control Procurement Synthesis

Salt Form Selection: Hydrochloride vs. Free Base Physicochemical Profile

The hydrochloride salt (CAS 1158602-24-4) offers distinct advantages over the free base (CAS 926264-79-1) in terms of aqueous solubility and solid-state stability. While direct comparative solubility data for this specific compound pair are not publicly available, the general principle that hydrochloride salts of basic amines exhibit enhanced water solubility is well established [1]. The hydrochloride is reported as a white crystalline powder soluble in water , whereas the free base is expected to be more lipophilic (free base logP ~2.7 predicted) and less water-soluble. This salt form is therefore preferable for aqueous assay buffers and in vivo formulation studies requiring improved dissolution.

Salt Selection Formulation Solubility

Structural Motif Alignment with Bioactive Cyclohexyl Urea Scaffolds

The cyclohexyl urea moiety present in 4-amino-N-cyclohexylpiperidine-1-carboxamide is a privileged structural motif found in several bioactive compound classes, including OGG1 inhibitors and kinase modulators [1]. While specific potency data for this exact compound are not available in the primary literature, its core structure aligns with known pharmacophores. For context, piperidine-1-carboxamide derivatives have been reported with renin inhibitory IC₅₀ values as low as 0.1 nM [2], demonstrating the potential of this scaffold for high-affinity target engagement. The cyclohexyl group may contribute to favorable interactions with hydrophobic pockets or influence metabolic stability.

Medicinal Chemistry Kinase Inhibitors DNA Repair

4-Amino-N-cyclohexylpiperidine-1-carboxamide Hydrochloride: Evidence-Driven Research and Industrial Application Scenarios


Medicinal Chemistry SAR Campaigns Requiring Enhanced Lipophilicity

Investigators seeking to systematically explore the lipophilicity-activity relationship within a 4-aminopiperidine-1-carboxamide series should procure the cyclohexyl analog (logP = 3.28) as a comparator to the cyclopentyl (logP = 1.48) and phenyl (logP = -0.14) analogs. This range covers approximately 3.4 logP units, enabling robust correlation between hydrophobicity and biological endpoints such as cellular potency, membrane permeability, or metabolic stability [1].

Synthesis of Kinase Inhibitor Building Blocks and Fragment Libraries

The 4-amino group provides a versatile handle for further derivatization (e.g., amide coupling, reductive amination, sulfonylation), while the cyclohexyl urea core mimics substructures found in kinase inhibitors and DNA repair enzyme modulators [1]. The high-purity grade (NLT 98%) from select vendors ensures minimal interference from impurities during library synthesis and subsequent high-throughput screening.

CNS Drug Discovery and Blood-Brain Barrier Permeability Studies

With a calculated logP of 3.28 and moderate TPSA (58.36 Ų), this compound falls within physicochemical space (logP 1-4, TPSA < 90 Ų) frequently associated with favorable CNS penetration [1]. It is therefore a suitable candidate for evaluating structure-permeability relationships in parallel artificial membrane permeability assays (PAMPA) or MDCK-MDR1 cell monolayer transport studies, particularly when compared against less lipophilic analogs.

Chemical Biology Probe Development Targeting Hydrophobic Protein Pockets

The cyclohexyl group offers a balance of hydrophobicity and conformational constraint that may facilitate binding to deep hydrophobic pockets in target proteins. This compound can serve as a starting point for the design of affinity probes or PROTAC precursors, where the 4-amino group enables conjugation to linkers or reporter tags. The hydrochloride salt form ensures adequate aqueous solubility for biochemical assay preparation .

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